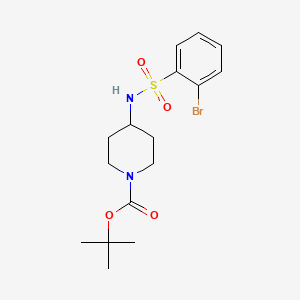

tert-Butyl 4-(2-bromophenylsulfonamido)piperidine-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl 4-[(2-bromophenyl)sulfonylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O4S/c1-16(2,3)23-15(20)19-10-8-12(9-11-19)18-24(21,22)14-7-5-4-6-13(14)17/h4-7,12,18H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACZBEDXYOHKIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of tert-Butyl 4-(2-bromophenylsulfonamido)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the piperidine ring: Starting with a suitable piperidine precursor, the piperidine ring is formed through cyclization reactions.

Introduction of the bromophenylsulfonamido group: This step involves the reaction of the piperidine derivative with a bromophenylsulfonyl chloride under basic conditions to introduce the bromophenylsulfonamido group.

Esterification: The final step involves the esterification of the piperidine carboxylate group with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

化学反应分析

tert-Butyl 4-(2-bromophenylsulfonamido)piperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonamido group can undergo oxidation and reduction reactions, leading to different oxidation states of sulfur.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Antibacterial Activity

One of the primary applications of tert-butyl 4-(2-bromophenylsulfonamido)piperidine-1-carboxylate lies in its potential as an antibacterial agent. Research indicates that compounds derived from this structure can inhibit beta-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. For instance, derivatives of this compound have been shown to enhance the efficacy of beta-lactam antibiotics when used in combination therapies .

Inhibitors of MmpL3

Recent studies have focused on the role of this compound as an inhibitor of MmpL3, a protein involved in the transport of lipids across bacterial membranes. Inhibition of MmpL3 has been linked to increased susceptibility of Mycobacterium tuberculosis to existing antibiotics. Compounds similar to this compound have demonstrated promising results in preclinical models, suggesting their potential for treating tuberculosis .

Drug Development and Optimization

The compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can enhance pharmacological properties such as solubility and bioavailability. For example, researchers have explored variations in the sulfonamide group to optimize interactions with biological targets, leading to improved therapeutic profiles .

Case Study 1: Beta-Lactamase Inhibition

A study published in a patent application detailed the synthesis and evaluation of beta-lactamase inhibitors derived from this compound. These inhibitors were tested against multiple strains of resistant bacteria, demonstrating significant reductions in bacterial load when administered alongside beta-lactam antibiotics .

Case Study 2: Antitubercular Activity

In another research effort, derivatives of this compound were evaluated for their antitubercular activity against Mycobacterium tuberculosis. The study highlighted the importance of structural modifications on biological activity, with certain derivatives showing enhanced potency and reduced cytotoxicity compared to standard treatments .

作用机制

The mechanism of action of tert-Butyl 4-(2-bromophenylsulfonamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenylsulfonamido group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The piperidine ring and tert-butyl ester group contribute to the compound’s overall stability and bioavailability.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares tert-Butyl 4-(2-bromophenylsulfonamido)piperidine-1-carboxylate with two closely related analogs from the tert-butyl carbamate family:

*Estimated based on substitution of Br (80 g/mol) for CN (26 g/mol) in the 3-cyano analog.

Key Differences and Implications

In contrast, the 3-cyanophenyl substituent (meta position) in the analog reduces steric strain but retains strong electron-withdrawing properties, which may enhance electrophilic reactivity . The 5-fluoro-2-methoxybenzyl group in the carbamate analog combines fluorine’s electronegativity with methoxy’s electron-donating effects, creating a distinct electronic profile compared to sulfonamides.

Functional Group Variations: Sulfonamido vs. Carbamate: Sulfonamides (pKa ~10–11) are more acidic than carbamates (pKa ~13–14), enabling stronger hydrogen-bond donor capacity in physiological environments. This difference may influence solubility and target affinity.

Molecular Weight and Bioavailability: The target compound’s estimated molecular weight (~419.3 g/mol) exceeds the 3-cyano analog (365.4 g/mol), primarily due to bromine’s higher atomic mass. Increased molecular weight may reduce membrane permeability, a critical factor in drug design .

生物活性

tert-Butyl 4-(2-bromophenylsulfonamido)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : CHBrNOS

- Molecular Weight : 332.25 g/mol

- CAS Number : Not explicitly listed in the search results but can be derived from its structure.

The compound's biological activity is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The sulfonamide group is known to influence enzyme inhibition, while the piperidine moiety contributes to receptor binding affinity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, likely due to its ability to inhibit bacterial growth by targeting specific enzymes.

- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, potentially reducing the release of pro-inflammatory cytokines.

- Cytotoxicity : Preliminary studies indicate cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Anti-inflammatory | Reduced IL-1β release in macrophages | |

| Cytotoxicity | Induced apoptosis in cancer cell lines |

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various sulfonamide derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial colony counts, suggesting potent antibacterial properties.

Case Study 2: Anti-inflammatory Mechanism

A pharmacological screening revealed that this compound could inhibit the NLRP3 inflammasome pathway in human macrophages. The inhibition of IL-1β release was concentration-dependent, with notable effects observed at concentrations as low as 10 µM, indicating potential therapeutic applications in inflammatory diseases .

常见问题

Q. What are the standard synthetic routes for tert-butyl 4-(2-bromophenylsulfonamido)piperidine-1-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the coupling of 2-bromophenylsulfonyl chloride to a piperidine derivative. A common approach includes:

- Step 1 : Reacting 4-aminopiperidine with 2-bromophenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate.

- Step 2 : Protecting the piperidine nitrogen with tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP .

- Optimization : Key parameters include temperature control (0–25°C for sulfonylation), solvent polarity (e.g., DCM for solubility), and stoichiometric ratios (1:1.2 amine:sulfonyl chloride). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product .

Q. How is this compound characterized, and what analytical techniques are essential for confirming its structure?

- Methodological Answer : Structural confirmation requires:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify sulfonamide NH proton (~10 ppm) and aromatic protons (7–8 ppm for bromophenyl group). Boc group signals appear at ~1.4 ppm (9H, singlet) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 429.06 for CHBrNOS) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.4%) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use fume hoods for weighing and reactions .

- Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and avoid water contact to prevent dispersion .

- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizers .

Q. How can researchers assess the biological activity of this compound in early-stage studies?

- Methodological Answer :

- In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays. The bromophenyl group may enhance binding affinity to hydrophobic pockets .

- Structural Analogs : Compare activity with derivatives lacking the bromine substituent to evaluate electronic effects on potency .

Advanced Research Questions

Q. How can reaction yields be improved when synthesizing this compound, and what computational tools aid in optimizing pathways?

- Methodological Answer :

- Catalyst Screening : Test Pd-based catalysts for potential side reactions during Boc protection .

- Quantum Chemical Calculations : Use software like Gaussian to model transition states and identify energy barriers in sulfonamide formation. ICReDD’s reaction path search methods can predict optimal solvent systems (e.g., THF vs. DMF) .

Q. How should researchers address contradictory data regarding the compound’s solubility and stability across studies?

- Methodological Answer :

- Solubility Profiling : Conduct parallel experiments in DMSO, methanol, and aqueous buffers (pH 4–9) to identify discrepancies. Use dynamic light scattering (DLS) to detect aggregation .

- Stability Studies : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH). Conflicting data may arise from impurities in starting materials; validate purity via H NMR integration .

Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to protein active sites (e.g., PARP-1). The bromine atom’s van der Waals radius may sterically hinder binding in certain conformations .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of sulfonamide-protein hydrogen bonds .

Q. How does modifying the bromophenyl or piperidine substituents affect the compound’s pharmacological profile?

- Methodological Answer :

- Electron-Withdrawing Groups : Replace bromine with chlorine or nitro groups to study effects on sulfonamide acidity (pKa shifts impact membrane permeability) .

- Piperidine Modifications : Introduce methyl groups to the piperidine ring and evaluate conformational rigidity via C NMR coupling constants .

Q. What are the potential degradation products of this compound under acidic or basic conditions, and how are they characterized?

- Methodological Answer :

Q. How does this compound compare structurally and functionally to other piperidine-based sulfonamides in drug discovery?

- Methodological Answer :

- SAR Analysis : Compare IC values against analogs like tert-butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate. The sulfonamide group’s hydrogen-bonding capacity often enhances target affinity vs. ether-linked derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。